4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) to facilitate intramolecular cyclization . Another approach includes the photocatalytic Markovnikov-type addition and cyclization of terminal alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of luminescent materials for bioimaging and environmental sensing.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, its luminescent properties are attributed to its ability to form stable complexes with metal ions, which can then be used for bioimaging applications . In medicinal chemistry, it may interact with cellular proteins or enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: Known for their luminescent properties and applications in bioimaging.
Quinoxalin-2(1H)-ones: Noted for their diverse biological activities and chemical properties.
Triazoloquinoxalines: Exhibiting antiviral activities.
Uniqueness
4-(4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one stands out due to its specific structural features, which confer unique luminescent properties and potential therapeutic applications. Its ability to form stable complexes with metal ions makes it particularly valuable in the field of bioimaging.
Properties
Molecular Formula |
C19H15NO2 |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H15NO2/c21-14-8-5-13(6-9-14)17-11-18(22)20-19-15-4-2-1-3-12(15)7-10-16(17)19/h1-10,17,21H,11H2,(H,20,22) |
InChI Key |
ASVIOPHVSUDALV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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